4-Ethylphenylmethylsulfone
Overview
Description
4-Ethylphenylmethylsulfone is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a methylsulfone group. This compound is often used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylphenylmethylsulfone can be synthesized through several methods. One common approach involves the sulfonation of 4-ethylphenylmethane using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfone group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenylmethylsulfone undergoes various chemical reactions, including:
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4-Ethylphenylmethylsulfone is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-ethylphenylmethylsulfone involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfone group can participate in redox reactions, influencing cellular processes and pathways. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to modify biological molecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylmethylsulfone: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylphenylsulfone: Lacks the methyl group attached to the sulfone.
4-Phenylmethylsulfone: Lacks the ethyl group on the phenyl ring.
Uniqueness
4-Ethylphenylmethylsulfone is unique due to the presence of both an ethyl group and a methylsulfone group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-ethyl-4-methylsulfonylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXCCEDMMZBTRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300839 | |
Record name | 1-Ethyl-4-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31218-79-8 | |
Record name | 1-Ethyl-4-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31218-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-4-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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